molecular formula C16H15NOS B14351222 2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 92962-65-7

2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14351222
CAS No.: 92962-65-7
M. Wt: 269.4 g/mol
InChI Key: NTPYGGJKHZYKFZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the class of benzothiazepines This compound is characterized by a benzothiazepine ring system, which is a bicyclic structure containing both benzene and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • 2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Uniqueness

2-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

92962-65-7

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C16H15NOS/c1-11-6-8-12(9-7-11)15-10-16(18)17-13-4-2-3-5-14(13)19-15/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

NTPYGGJKHZYKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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